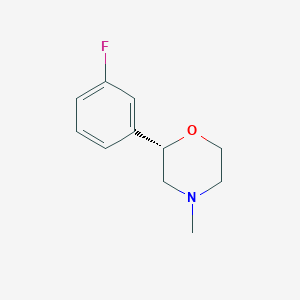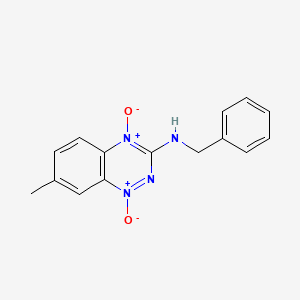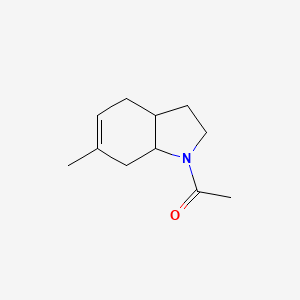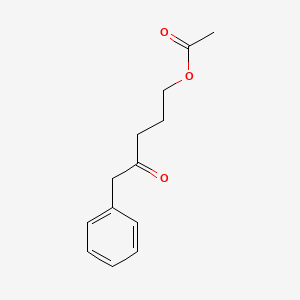![molecular formula C24H26O2 B14198086 (1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclopentyl)methanol CAS No. 922165-54-6](/img/structure/B14198086.png)
(1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclopentyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclopentyl)methanol is a chemical compound with the molecular formula C24H26O2. This compound is known for its unique structure, which includes a benzyloxy group attached to a naphthalene ring, further connected to a cyclopentylmethanol moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclopentyl)methanol typically involves multiple steps. One common method includes the alkylation of 1-(benzyloxy)naphthalene with cyclopentylmethyl bromide in the presence of a strong base such as potassium carbonate. The reaction is usually carried out in an anhydrous solvent like acetone at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
(1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclopentyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The benzyloxy group can be reduced to a benzyl group.
Substitution: The methanol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of (1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclopentyl)ketone.
Reduction: Formation of (1-{[1-(Benzyl)naphthalen-2-yl]methyl}cyclopentyl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclopentyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclopentyl)methanol exerts its effects involves its interaction with specific molecular targets. The benzyloxy group can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclohexyl)methanol
- (1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclobutyl)methanol
- (1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclopropyl)methanol
Uniqueness
(1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclopentyl)methanol is unique due to its specific cyclopentylmethanol moiety, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research.
Properties
CAS No. |
922165-54-6 |
|---|---|
Molecular Formula |
C24H26O2 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
[1-[(1-phenylmethoxynaphthalen-2-yl)methyl]cyclopentyl]methanol |
InChI |
InChI=1S/C24H26O2/c25-18-24(14-6-7-15-24)16-21-13-12-20-10-4-5-11-22(20)23(21)26-17-19-8-2-1-3-9-19/h1-5,8-13,25H,6-7,14-18H2 |
InChI Key |
JPPUYYFOQWYPAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CC2=C(C3=CC=CC=C3C=C2)OCC4=CC=CC=C4)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Ethyl [(2-chloroprop-2-en-1-yl)(dimethyl)silyl]acetate](/img/structure/B14198057.png)

![4-[(2R)-5-Oxomorpholin-2-yl]phenyl methanesulfonate](/img/structure/B14198072.png)

![4-Chloro-2-[4-(4-methylpiperazin-1-yl)phenyl]quinazoline](/img/structure/B14198078.png)
![2-[2-(Heptadec-8-ene-1-sulfinyl)-1,3-oxazol-5-YL]pyridine](/img/structure/B14198091.png)
![N-[4-(1,3-Benzothiazol-2-yl)-2-fluorophenyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14198097.png)
